molecular formula C7H7N3O6 B15341343 Tris(diformylamino)methane

Tris(diformylamino)methane

Cat. No.: B15341343
M. Wt: 229.15 g/mol
InChI Key: CCFXVAKBKAEVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(diformylamino)methane (C₇H₇N₃O₆), also known as "Formyl-aalen," is a trisubstituted methane derivative featuring three diformylamino groups. Its orthorhombic crystal structure (space group Pbca, a = 12.159 Å, b = 10.661 Å, c = 14.813 Å) exhibits nearly planar diformylamino groups with angular deviations of 65.5°–80.6° . The compound decomposes at 425°C and is synthesized via the reaction of sodium diformamide with methanesulfonyl chloride or chloromethyl reagents in acetonitrile, yielding up to 400 g batches . Its primary application lies in Lewis acid-catalyzed formylation of aromatic compounds, delivering three formyl groups per molecule .

Properties

Molecular Formula

C7H7N3O6

Molecular Weight

229.15 g/mol

IUPAC Name

N-[bis(diformylamino)methyl]-N-formylformamide

InChI

InChI=1S/C7H7N3O6/c11-1-8(2-12)7(9(3-13)4-14)10(5-15)6-16/h1-7H

InChI Key

CCFXVAKBKAEVBD-UHFFFAOYSA-N

Canonical SMILES

C(=O)N(C=O)C(N(C=O)C=O)N(C=O)C=O

Origin of Product

United States

Preparation Methods

The synthesis of tris(diformylamino)methane involves the reaction of orthoformic acid derivatives with formamide in the presence of a strong Lewis acid such as aluminum chloride or boron trichloride. The reaction typically proceeds under controlled conditions to ensure the formation of the desired orthoamide product. The synthetic route can be summarized as follows :

    Reactants: Orthoformic acid derivatives and formamide.

    Catalyst: Strong Lewis acids (e.g., aluminum chloride, boron trichloride).

    Reaction Conditions: Controlled temperature and pressure to facilitate the formation of this compound.

Chemical Reactions Analysis

Tris(diformylamino)methane undergoes several types of chemical reactions, primarily involving its formyl groups. Some of the key reactions include :

  • Formylation Reactions: : In the presence of strong Lewis acids, this compound acts as a formylating reagent for activated aromatic compounds. This reaction is significant in organic synthesis for introducing formyl groups into aromatic rings.

      Reagents: Aluminum chloride, boron trichloride.

      Conditions: Typically carried out in solvents like 1,2-dichloroethane.

      Products: Aromatic aldehydes.

  • Substitution Reactions: : The compound can participate in substitution reactions where the diformylamino groups are replaced by other functional groups under appropriate conditions.

Scientific Research Applications

Tris(diformylamino)methane has several applications in scientific research, particularly in the fields of organic chemistry and materials science :

    Organic Synthesis: Used as a formylating agent for the synthesis of aromatic aldehydes, which are important intermediates in the production of pharmaceuticals, dyes, and agrochemicals.

    Materials Science:

    Catalysis: Investigated for its role in catalytic processes, particularly in the activation and transformation of aromatic compounds.

Mechanism of Action

The mechanism by which tris(diformylamino)methane exerts its effects is primarily through its ability to donate formyl groups in chemical reactions. The presence of strong Lewis acids facilitates the activation of the formyl groups, making them more reactive towards nucleophilic aromatic substitution. The molecular targets in these reactions are typically activated aromatic compounds, which undergo formylation to produce aromatic aldehydes .

Comparison with Similar Compounds

Mechanistic and Computational Insights

DFT studies (B3LYP/6-311++G(d,p)) reveal that this compound’s O-protonated form is 10–15 kcal/mol more stable than N-protonated analogues, favoring electrophilic attack in AlCl₃-catalyzed reactions . In contrast, triformamide and tetraformylhydrazine exhibit lower electrophilic stability, limiting their utility in demanding formylation reactions.

Biological Activity

Tris(diformylamino)methane (TDAM) is a compound with the formula C7_7H7_7N3_3O6_6. It is recognized for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

TDAM contains three formylamino groups attached to a central methane carbon. The presence of multiple functional groups allows it to interact with different biological targets, which can lead to various biological effects.

PropertyValue
Molecular FormulaC7_7H7_7N3_3O6_6
Molecular Weight189.15 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in water

Research indicates that TDAM may exert its biological effects through several mechanisms:

  • Antioxidant Activity : TDAM has been shown to scavenge free radicals, which can protect cells from oxidative stress.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Gene Expression Modulation : TDAM can influence the expression of genes related to stress responses and metabolic processes.

Case Study 1: Antioxidant Effects

A study investigated the antioxidant properties of TDAM in vitro. The results demonstrated that TDAM significantly reduced oxidative stress markers in cultured human cells, suggesting its potential as a protective agent against oxidative damage .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of TDAM. It was found that TDAM inhibited the activity of certain enzymes involved in metabolic pathways, which could have implications for metabolic diseases .

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantReduced oxidative stress in human cells
Enzyme InhibitionInhibited specific metabolic enzymes
Gene ExpressionModulated expression of stress-related genes

Research Findings and Implications

The biological activities of TDAM suggest its potential utility in various fields:

  • Pharmaceutical Development : Due to its antioxidant and enzyme-inhibiting properties, TDAM could be explored as a lead compound for drug development targeting oxidative stress-related diseases.
  • Agricultural Applications : Its ability to modulate gene expression may be harnessed for developing stress-resistant crop varieties.

Q & A

How is tris(diformylamino)methane synthesized, and what are the critical parameters for optimizing yield?

This compound is synthesized via the reaction of sodium diformamide with tris(chloromethyl)amine in acetonitrile . Key parameters include:

  • Stoichiometric control : Ensuring a 1:1 molar ratio of sodium diformamide to chloromethyl derivatives to avoid side reactions.
  • Solvent selection : Acetonitrile is preferred due to its polarity, which stabilizes intermediates and enhances reaction rates.
  • Temperature : Reactions are typically conducted at 60–80°C to balance reaction kinetics and thermal decomposition risks.
    Crystallographic validation (e.g., atomic coordinates in Table 3 ) confirms product purity. Yields exceeding 70% are achievable under optimized conditions .

What mechanistic insights explain this compound’s reactivity as a formylating agent?

This compound acts as a formylating agent via Lewis acid-catalyzed electrophilic aromatic substitution . DFT studies (B3LYP/6-311++G(d,p)) reveal that the amide oxygen is the most basic site, favoring O-protonation over N-protonation in solvents like 1,2-dichloroethane . The active electrophilic species is an AlCl3 adduct , where AlCl3 coordinates to the oxygen, polarizing the formyl group and enhancing electrophilicity. This mechanism produces para-substituted aldehydes in yields up to 85% with activated arenes .

How do crystallographic data inform the structural characterization of this compound?

Crystal structure analysis (Table 1 ) reveals:

  • Bond lengths : C–N bonds average 1.34 Å, consistent with delocalized electron density in the formamide groups.
  • Dihedral angles : Planar geometry around the central carbon (109.5°), indicating sp³ hybridization.
  • Packing motifs : Hydrogen-bonded networks stabilize the crystal lattice, with O···H distances of 2.1–2.3 Å . These data are critical for validating synthetic success and comparing derivatives (e.g., bis(diformylamino)methane ).

What experimental variables influence regioselectivity in this compound-mediated formylation?

Regioselectivity depends on:

  • Substrate electronic effects : Electron-rich arenes (e.g., anisole) favor para-formylation due to resonance stabilization of the Wheland intermediate .
  • Catalyst choice : AlCl3 outperforms BCl3 in directing para-selectivity (95% vs. 80% ).
  • Solvent polarity : Polar solvents (e.g., DCE) stabilize charged intermediates, enhancing para/ortho ratios up to 20:1 .
  • Temperature : Lower temperatures (–20°C) reduce thermodynamic control, preserving kinetic para-selectivity .

How can computational methods resolve contradictions in reported catalytic efficiencies?

Conflicting reports on catalyst efficiency (e.g., AlCl3 vs. triflic acid ) are addressed via:

  • DFT calculations : Comparing relative stabilities of O-protonated (ΔG = –15.2 kcal/mol) and N-protonated (ΔG = –9.8 kcal/mol) species confirms O-protonation as the dominant pathway .
  • Solvent modeling : IPCM simulations show triflic acid’s lower efficacy in nonpolar solvents due to poor stabilization of protonated intermediates .
  • Kinetic studies : Monitoring reaction progress via GC-MS identifies AlCl3’s superior activation energy (Ea = 32 kJ/mol vs. 45 kJ/mol for triflic acid) .

What strategies mitigate intermediate deactivation in multi-step syntheses using this compound?

In multi-step reactions (e.g., PDE4 inhibitor synthesis ):

  • Protecting groups : Use tetrahydropyranyl ethers to shield hydroxyl groups during formylation, reducing unwanted side reactions .
  • Sequential acid addition : Introduce AlCl3 in staged batches to maintain catalytic activity and avoid premature deactivation .
  • Workup protocols : Rapid quenching with aqueous NaHCO3 preserves aldehyde intermediates, achieving >90% recovery .

How does solvent choice impact the stability of this compound under reaction conditions?

Stability studies show:

  • Nonpolar solvents (toluene, DCE) : Extend half-life to >24 hours at 25°C by minimizing hydrolysis .
  • Polar aprotic solvents (DMF, acetonitrile) : Accelerate decomposition (t₁/₂ = 8 hours) due to trace moisture .
  • Additives : Molecular sieves (4Å) reduce hydrolysis rates by 50% in DCE .

What advanced analytical techniques validate this compound’s role in heterocyclic synthesis?

For heterocycles like pyrroloquinolines:

  • X-ray diffraction : Confirms regiochemistry in products (e.g., 6,1-benzoxazepines ).
  • NMR spectroscopy : ¹³C NMR detects formyl peaks at δ 160–165 ppm, correlating with successful incorporation .
  • HRMS : Precise mass matching (±0.001 Da) identifies intermediates in multi-step cascades .

How do competing reaction pathways affect this compound’s formylation outcomes?

Competing pathways include:

  • Over-formylation : Excess reagent leads to di-formylated byproducts; mitigated by limiting reagent to 1.2 equivalents .
  • Friedel-Crafts alkylation : Occurs with sterically hindered arenes; suppressed using BCl3 instead of AlCl3 .
  • Oxidative degradation : Additives like BHT (0.1%) inhibit radical-mediated decomposition .

What are the limitations of this compound in large-scale pharmaceutical syntheses?

While effective in lab-scale PDE4 inhibitor synthesis , limitations include:

  • Cost : High reagent purity (>97%) is required, increasing production costs .
  • Safety : Exothermic reactions with AlCl3 necessitate controlled addition protocols .
  • Scalability : Batch processes face mixing inefficiencies in viscous solvents like DCE; continuous flow systems are proposed alternatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.